2-(3-Phenylpropyl)tetrahydrofuran
Overview
Description
2-(3-Phenylpropyl)tetrahydrofuran , also known as 2-Hydrocinnamyl tetrahydrofuran , is a chemical compound with the following properties:
- Chemical Formula : C₁₃H₁₈O
- Molecular Weight : 190.28 g/mol
- Physical Form and Odor : It appears as a colorless to pale straw-yellow liquid with a sweet, fruity aroma.
- Solubility : It is very slightly soluble in water but soluble in ethanol.
- Boiling Point : Approximately 105-107°C at 1 mm Hg pressure.
- Refractive Index : Ranges from 1.511 to 1.516.
- Specific Gravity : Falls between 0.975 and 0.983.
Synthesis Analysis
The synthetic pathways for 2-(3-Phenylpropyl)tetrahydrofuran are documented in scientific literature. Researchers have explored various methods to prepare this compound, including cyclization reactions involving cinnamyl derivatives and tetrahydrofuran precursors. These synthetic routes are essential for obtaining sufficient quantities for further investigation.
Molecular Structure Analysis
The molecular structure of 2-(3-Phenylpropyl)tetrahydrofuran consists of a tetrahydrofuran ring fused with a phenylpropyl group. The phenylpropyl moiety contributes to its aromatic character, while the tetrahydrofuran ring imparts a cyclic structure. Understanding the spatial arrangement of atoms within this compound is crucial for predicting its behavior and interactions.
Chemical Reactions Analysis
2-(3-Phenylpropyl)tetrahydrofuran can participate in various chemical reactions, including oxidation, reduction, and substitution. Researchers have investigated its reactivity with different reagents and catalysts. These reactions yield derivatives that may exhibit altered properties or enhanced biological activities.
Physical And Chemical Properties Analysis
Researchers have characterized the physical and chemical properties of 2-(3-Phenylpropyl)tetrahydrofuran extensively. These include its solubility, stability under different conditions, and spectroscopic data (such as NMR spectra). Understanding these properties aids in its identification, purification, and formulation.
Scientific Research Applications
1. Neuropharmacology
A unique tetrahydrofuran ether class, including compounds structurally related to 2-(3-Phenylpropyl)tetrahydrofuran, has been identified for its potential in neuropharmacology. These compounds act as potentiators for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which could have implications for cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
2. Organic Chemistry Synthesis
In organic chemistry, tetrahydrofuran derivatives have been utilized in the stereoselective synthesis of complex molecules. This includes the formation of spirocyclic tetrahydrofurans through cyclodehydration processes (Negri & Paquette, 1992) and the lithiation and substitution of related chemical structures (Smith, El‐Hiti & Alshammari, 2012).
3. Material Science
In material science, tetrahydrofuran compounds have been utilized in the synthesis and study of transition metal complexes. These studies include the exploration of their crystal structures and magnetic properties, which is crucial for the development of new materials (Zhou et al., 2017).
4. Green Chemistry
The exploration of tetrahydrofuran derivatives in green chemistry is significant. For example, 2-Methyl-tetrahydrofuran (2-MeTHF) is derived from renewable resources and is gaining attention as an environmentally friendly solvent in organic syntheses, highlighting the potential for sustainable chemistry applications (Pace et al., 2012).
Safety And Hazards
While 2-(3-Phenylpropyl)tetrahydrofuran is generally considered safe for use in flavorings and fragrances, it is essential to follow regulatory guidelines. Toxicological studies have evaluated its safety profile, but further investigations are warranted. As with any chemical, proper handling, storage, and disposal practices are crucial to minimize risks.
Future Directions
Future research should focus on the following aspects:
- Biological Activity : Investigate potential bioactivities, such as antimicrobial, antioxidant, or anti-inflammatory effects.
- Structural Modifications : Explore derivatives with altered substituents to enhance specific properties.
- Applications : Assess its applicability in food, cosmetics, or pharmaceuticals.
properties
IUPAC Name |
2-(3-phenylpropyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKRPSGIACPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052004 | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale straw-yellow liquid; Sweet, fruity aroma | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
105.00 to 107.00 °C. @ 1.00 mm Hg | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.983 | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(3-Phenylpropyl)tetrahydrofuran | |
CAS RN |
3208-40-0 | |
Record name | Tetrahydro-2-(3-phenylpropyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3208-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, tetrahydro-2-(3-phenylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-phenylpropyl)tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-PHENYLPROPYL)TETRAHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZH8E0RJQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.